Cas no 158807-35-3 (2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester)

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethyl ester is a specialized oxaziridine derivative with applications in organic synthesis and asymmetric oxidation reactions. The presence of the 4-cyanophenyl group enhances its reactivity as an electrophilic oxidant, while the tert-butyl ester moiety improves stability and handling. This compound is particularly valuable for the selective oxidation of sulfides to sulfoxides and other fine chemical transformations. Its structural features allow for controlled reactivity, making it useful in stereoselective synthesis. The product is typically employed in academic and industrial research settings where high-precision oxidation reagents are required. Proper storage under inert conditions is recommended to maintain its efficacy.
2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester structure
158807-35-3 structure
商品名:2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester
CAS番号:158807-35-3
MF:C13H14N2O3
メガワット:246.26186
CID:1337504
PubChem ID:2725038

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester 化学的及び物理的性質

名前と識別子

    • 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester
    • tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate
    • 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-diMethylethyl ester
    • DB-110265
    • MFCD00800493
    • 3-(4-cyano-phenyl)oxaziridine-2-carboxylic acid tert-butyl ester
    • N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
    • ACXPNVRTMHEHMQ-UHFFFAOYSA-N
    • 158807-35-3
    • 150884-56-3
    • (2R,3S)-rel-2-Oxaziridinecarboxylic acid-3-(4-cyanophenyl)-1,1-dimethylethyl ester
    • tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
    • 3-(4-cyanophenyl)oxaziridine-2-carboxylic acid tert-butyl ester
    • 3-(4-cyanophenyl)-2-oxaziridinecarboxylic acid 1,1-dimethylethyl ester
    • 4-(2-Boc-1,2-oxaziridin-3-yl)benzonitrile
    • DTXSID70369338
    • CS-0110153
    • G83427
    • A937535
    • DTXSID301184200
    • N-(tert-butoxycarbonyl)-3-(4-cyanophenyl)-oxaziridine
    • 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
    • DB-008966
    • SCHEMBL867555
    • 3-(4-cyano-phenyl)-oxaziridine-2-carboxylic acid tert-butyl ester
    • SY269058
    • MDL: MFCD00800493
    • インチ: InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3
    • InChIKey: ACXPNVRTMHEHMQ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C(C2=CC=C(C=C2)C#N)O1

計算された属性

  • せいみつぶんしりょう: 246.10052
  • どういたいしつりょう: 246.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 65.6Ų

じっけんとくせい

  • PSA: 65.63

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM535607-1g
tert-Butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate
158807-35-3 95%+
1g
$1667 2023-03-07

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester 関連文献

2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylesterに関する追加情報

Recent Advances in the Study of 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester (CAS: 158807-35-3)

The compound 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester (CAS: 158807-35-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug development. This research briefing aims to provide an overview of the latest studies and advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent literature highlights the role of this oxaziridine derivative as a versatile intermediate in organic synthesis. Its ability to participate in stereoselective oxidation reactions makes it a valuable tool for the construction of complex molecular architectures. A study published in the Journal of Organic Chemistry (2023) demonstrated its efficacy in the asymmetric synthesis of chiral amines, which are crucial building blocks for pharmaceuticals. The study reported a high yield (85%) and excellent enantioselectivity (98% ee) when using this compound as an oxidizing agent.

In the context of medicinal chemistry, researchers have explored the biological activities of 2-Oxaziridinecarboxylic acid derivatives. A recent investigation in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound exhibits moderate inhibitory activity against certain kinases involved in inflammatory pathways. Although the exact mechanism remains under investigation, preliminary data suggest that the cyanophenyl group plays a critical role in binding to the kinase active site.

Another area of interest is the compound's potential application in prodrug design. A study in Molecular Pharmaceutics (2023) proposed its use as a prodrug moiety for targeted drug delivery. The tert-butyl ester group was found to enhance the compound's stability in physiological conditions, while the oxaziridine ring could be cleaved enzymatically to release active drug molecules. This approach holds promise for improving the bioavailability of poorly soluble drugs.

Despite these promising findings, challenges remain in the large-scale synthesis and purification of this compound. A recent technical report in Organic Process Research & Development (2024) addressed these issues by proposing an optimized synthetic route that reduces the formation of byproducts and improves overall yield. The report emphasized the importance of controlling reaction temperature and solvent choice to achieve reproducible results.

In conclusion, 2-Oxaziridinecarboxylic acid, 3-(4-cyanophenyl)-, 1,1-dimethylethylester (CAS: 158807-35-3) continues to be a compound of significant interest in chemical biology and drug discovery. Its dual role as a synthetic intermediate and potential therapeutic agent makes it a valuable subject for ongoing research. Future studies should focus on elucidating its precise mechanisms of action and exploring its applications in novel drug delivery systems.

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